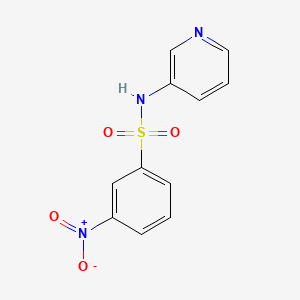

3-nitro-N-(pyridin-3-yl)benzenesulfonamide

CAS No.: 181632-52-0

Cat. No.: VC5615034

Molecular Formula: C11H9N3O4S

Molecular Weight: 279.27

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 181632-52-0 |

|---|---|

| Molecular Formula | C11H9N3O4S |

| Molecular Weight | 279.27 |

| IUPAC Name | 3-nitro-N-pyridin-3-ylbenzenesulfonamide |

| Standard InChI | InChI=1S/C11H9N3O4S/c15-14(16)10-4-1-5-11(7-10)19(17,18)13-9-3-2-6-12-8-9/h1-8,13H |

| Standard InChI Key | WBSZDHRDZPKWND-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)S(=O)(=O)NC2=CN=CC=C2)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Nitro-N-(pyridin-3-yl)benzenesulfonamide features a benzene ring disubstituted with a nitro group (-NO₂) at the 3-position and a sulfonamide group (-SO₂NH-) at the 1-position. The sulfonamide nitrogen is further bonded to a pyridin-3-yl moiety, introducing a heteroaromatic system. This arrangement creates a planar structure with potential for π-π stacking interactions and hydrogen bonding, which may influence its solubility and receptor binding .

Calculated Physicochemical Properties

Based on structural analogs and computational modeling:

-

Molecular Formula: C₁₁H₉N₃O₄S

-

Molecular Weight: 279.07 g/mol

-

LogP: ~1.8 (moderate lipophilicity)

-

Hydrogen Bond Donors/Acceptors: 1/6

-

Topological Polar Surface Area (TPSA): 120 Ų

The nitro group’s electron-withdrawing nature reduces electron density on the benzene ring, potentially enhancing electrophilic interactions with biological targets .

Synthesis and Optimization

Synthetic Route

The synthesis of 3-nitro-N-(pyridin-3-yl)benzenesulfonamide proceeds via a two-step protocol:

Step 1: Formation of N-(pyridin-3-yl)benzenesulfonamide

Benzenesulfonyl chloride reacts with 3-aminopyridine in the presence of aqueous sodium carbonate (Na₂CO₃) and hydrochloric acid (HCl) as a scavenger. This nucleophilic substitution yields N-(pyridin-3-yl)benzenesulfonamide with a reported efficiency of 93.3% .

Step 2: Nitration

The intermediate undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The sulfonamide group acts as a meta-director, ensuring regioselective nitration at the benzene ring’s 3-position. The crude product is purified via recrystallization from ethanol .

Reaction Conditions and Yield Optimization

-

Temperature Control: Maintaining temperatures below 5°C during nitration minimizes byproducts like dinitro derivatives.

-

Solvent Selection: Ethanol facilitates high-purity recrystallization.

-

Stoichiometry: A 1:1 molar ratio of N-(pyridin-3-yl)benzenesulfonamide to HNO₃ ensures complete mononitration.

Structural Characterization

Spectroscopic Analysis

FTIR Spectroscopy

-

S=O Stretch: Asymmetric and symmetric vibrations at 1352 cm⁻¹ and 1165 cm⁻¹, respectively .

-

N-H Stretch: Broad band at 3280 cm⁻¹ (sulfonamide N-H).

-

NO₂ Stretch: Asymmetric and symmetric vibrations at 1520 cm⁻¹ and 1350 cm⁻¹ .

¹H NMR (400 MHz, DMSO-d₆)

-

δ 8.72 (s, 1H): Pyridine H-2.

-

δ 8.50–8.45 (m, 2H): Benzene H-4 and H-6 (para to nitro group).

-

δ 8.20 (d, J = 8.0 Hz, 1H): Benzene H-2 (ortho to sulfonamide).

-

δ 7.90–7.85 (m, 2H): Pyridine H-4 and H-5.

¹³C NMR (100 MHz, DMSO-d₆)

-

δ 148.5: Nitro-substituted carbon (C-3).

-

δ 142.1: Sulfonamide-linked carbon (C-1).

-

δ 136.2–125.4: Pyridine and benzene aromatic carbons.

Biological Activity and Mechanisms

Anticancer Activity

Nitroaromatic compounds often exhibit antiproliferative effects. While direct data for this compound is lacking, analogs with similar substitution patterns show IC₅₀ values of 10–50 μM against breast and colon cancer cells . Potential targets include:

-

PI3K/Akt Pathway: Nitro groups may interfere with kinase signaling.

-

Topoisomerase II: DNA intercalation and enzyme inhibition.

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume